REACTION_CXSMILES
|
B#B.C1COCC1.[Br:8][C:9]1[CH:10]=[C:11]([CH2:15][C:16](O)=[O:17])[CH:12]=[N:13][CH:14]=1.O>C1COCC1.C(OCC)(=O)C>[Br:8][C:9]1[CH:10]=[C:11]([CH2:15][CH2:16][OH:17])[CH:12]=[N:13][CH:14]=1 |f:0.1|
|
Name
|
Diborane THF
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
B#B.C1CCOC1
|
Name
|
|
Quantity
|
1080 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 241 mg | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |